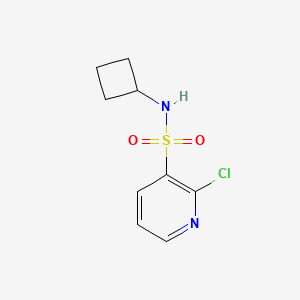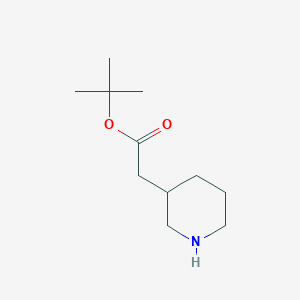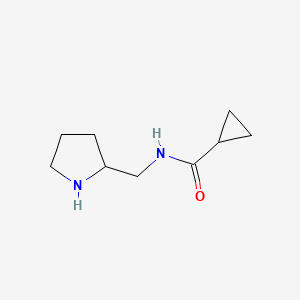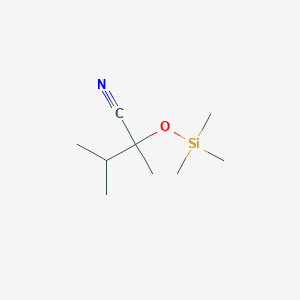![molecular formula C13H8ClNO B1399640 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959762-96-0](/img/structure/B1399640.png)
5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
描述
5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is a chemical compound that belongs to the class of isochromenes. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. Detailed experimental procedures and outcomes for the synthesis of this compound can be found in various chemical literature.
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the synthetic routes for large-scale production. This involves the use of high-efficiency catalysts and reaction conditions that maximize yield and minimize by-products. Specific details on industrial production methods are often proprietary and may not be readily available in the public domain.
化学反应分析
Types of Reactions
5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isochromenes.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.
Medicine: Due to its potential therapeutic properties, it is being explored for use in drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials.
作用机制
The mechanism by which 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies on its mechanism of action are ongoing and aim to elucidate the precise molecular pathways involved .
相似化合物的比较
Similar Compounds
Similar compounds to 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile include other isochromenes and related heterocyclic compounds. Examples include:
- 5-Bromobenzo[de]isochromene-1,3-dione
- 5-Fluoro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of a nitrile group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and application.
属性
IUPAC Name |
7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-4-9-7-16-6-8-2-1-3-10(13(8)9)11(12)5-15/h1-4H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVAQUDGEPHMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C#N)Cl)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)


methylamine](/img/structure/B1399569.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)




